

Technical Guide: 1-Bromononane-d4-1 (CAS: 284474-44-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Bromononane-d4-1

Cat. No.: B3423096

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Bromononane-d4-1**, a deuterated analog of 1-bromononane. The incorporation of four deuterium atoms on the first and second carbon atoms makes this compound a valuable tool in various analytical and research applications, particularly in mass spectrometry-based quantification.

Core Physicochemical and Isotopic Properties

1-Bromononane-d4-1 is a colorless to pale golden liquid. Its key properties are summarized in the tables below. The primary distinction from its non-deuterated counterpart is its increased molecular weight, which allows for its use as an internal standard in isotope dilution mass spectrometry.^[1]

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	284474-44-8	[2]
Molecular Formula	C ₉ H ₁₅ D ₄ Br	[3]
Molecular Weight	211.18 g/mol	[1] [4] [5]
Appearance	Clear, colorless to golden liquid	[1]
Density	1.11 g/mL at 25 °C	[1]
Boiling Point	201 °C (literature for non-deuterated)	[1]
Melting Point	-29 °C (literature for non-deuterated)	[1]
Flash Point	90.0 °C (194.0 °F)	[1]
Refractive Index	1.4530 to 1.4550 at 20°C	[1]
Solubility	Immiscible in water; Soluble in chloroform and hexanes	[1]

Table 2: Isotopic and Analytical Properties

Property	Value	Reference(s)
Isotopic Purity	≥98 atom % D	[1]
Mass Shift (vs. unlabeled)	M+4	[1]
Common Analytical Use	Internal Standard for GC-MS and LC-MS/MS	[1] [6]

Applications in Research and Drug Development

The primary application of **1-Bromononane-d4-1** is as an internal standard in quantitative analysis.[\[3\]](#) Its chemical properties are nearly identical to the non-deuterated 1-bromononane, allowing it to co-elute and experience similar ionization and fragmentation patterns in mass

spectrometry. However, its distinct mass-to-charge ratio allows for its differentiation from the analyte of interest.^[7] This is crucial for correcting variations during sample preparation, injection, and analysis, thereby improving the accuracy and precision of quantification.^[4]

While not directly involved in signaling pathways, **1-Bromononane-d4-1** is a critical tool in studies that investigate these pathways. For instance, in drug development, it can be used to accurately quantify the concentration of a novel drug candidate in biological matrices during pharmacokinetic studies.^[6] The data from these studies are essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn informs its potential therapeutic effects on signaling pathways.

Deuterated compounds like **1-Bromononane-d4-1** are also utilized in metabolic stability studies to understand the metabolic fate of molecules.^[8] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolism at the deuterated site (a phenomenon known as the kinetic isotope effect).^[7] By comparing the metabolism of deuterated and non-deuterated compounds, researchers can gain insights into metabolic pathways and reaction mechanisms.^[7]

Experimental Protocols

Use as an Internal Standard in GC-MS Analysis of Environmental Samples

This protocol outlines the general steps for using **1-Bromononane-d4-1** as an internal standard for the quantification of semi-volatile organic compounds (SVOCs) in water samples.

Materials:

- **1-Bromononane-d4-1**
- Methanol (or other suitable solvent)
- Water sample
- Dichloromethane (or other suitable extraction solvent)
- Separatory funnel

- Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

- Preparation of Internal Standard Stock Solution: Accurately weigh a known amount of **1-Bromononane-d4-1** and dissolve it in methanol to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Spiking the Sample: To a 1-liter water sample, add a known volume of the **1-Bromononane-d4-1** stock solution to achieve a target concentration (e.g., 100 ng/L).^[9]
- Liquid-Liquid Extraction (LLE):
 - Transfer the spiked water sample to a 2-liter separatory funnel.
 - Add 60 mL of dichloromethane.
 - Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
 - Allow the layers to separate and drain the organic layer into a collection flask.
 - Repeat the extraction twice more with fresh portions of dichloromethane.
 - Combine the organic extracts.
- Concentration: Concentrate the extracted sample under a gentle stream of nitrogen to a final volume of 1 mL.
- GC-MS Analysis:
 - Inject an aliquot of the concentrated extract into the GC-MS.
 - Typical GC-MS Parameters:^[9]
 - Injector Temperature: 250 °C
 - Column: DB-5ms or equivalent

- Oven Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 30-300
 - Monitor the characteristic ions for the analyte and **1-Bromomonane-d4-1** (m/z 210 and 212, considering the bromine isotopes).[1]

Synthesis of **1-Bromomonane-d4-1** (General Procedure)

A plausible synthesis for **1-Bromomonane-d4-1** involves the reduction of a suitable precursor with a deuterium source followed by bromination. The following is a general procedure adapted from the synthesis of other deuterated bromoalkanes.

Materials:

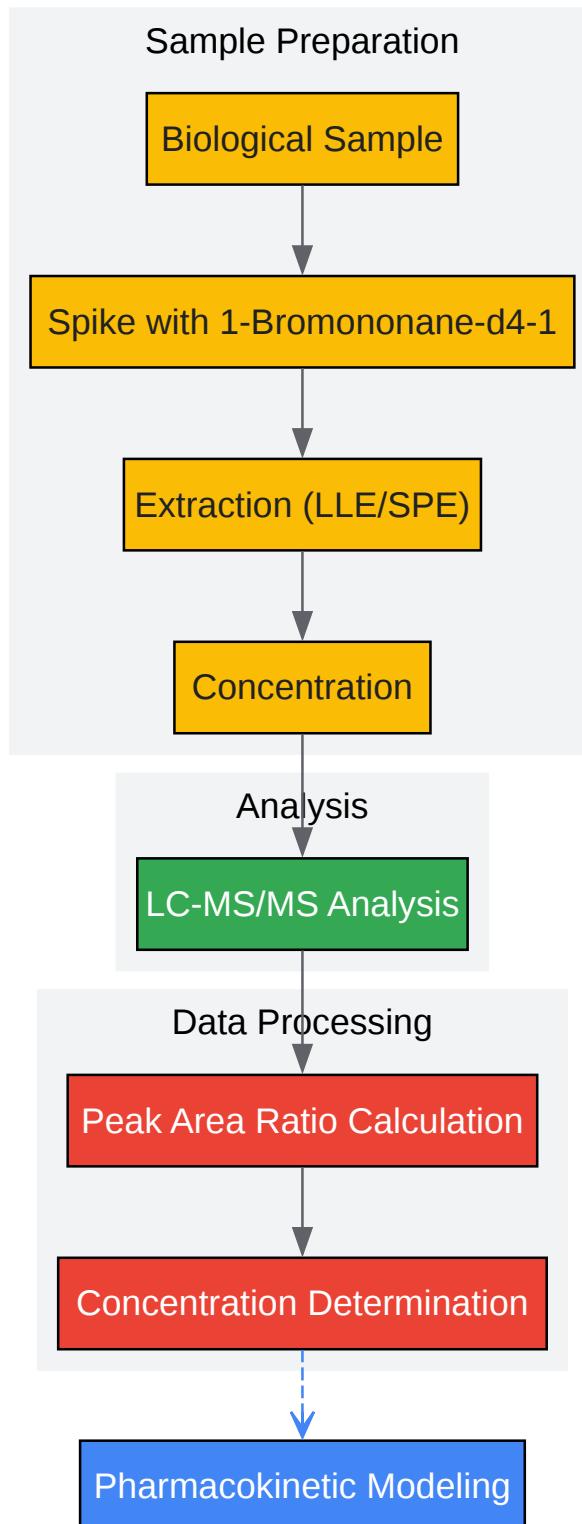
- Nonan-1,2-diol
- Lithium aluminum deuteride (LiAlD_4)
- Deuterium oxide (D_2O)
- Triphenylphosphine (PPh_3)
- Carbon tetrabromide (CBr_4)
- Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

- Deuteration of the Diol:
 - In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve nonan-1,2-diol in anhydrous THF.
 - Cool the solution in an ice bath.

- Carefully add LiAlD₄ portion-wise with stirring.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Quench the reaction by the slow, dropwise addition of D₂O.
- Extract the deuterated diol with diethyl ether.
- Bromination of the Deuterated Alcohol:
 - Dissolve the purified deuterated nonan-1-ol and triphenylphosphine in dichloromethane.
 - Cool the solution in an ice bath.
 - Add a solution of carbon tetrabromide in dichloromethane dropwise.
 - Stir the reaction at room temperature for several hours.
 - Purify the crude product by column chromatography on silica gel to yield **1-Bromononane-d4-1**.

Visualizations


Logical Relationships of 1-Bromononane-d4-1 Properties

[Click to download full resolution via product page](#)

Caption: Logical relationships of **1-Bromononane-d4-1** properties.

Workflow for Use as an Internal Standard in Drug Quantification

[Click to download full resolution via product page](#)

Caption: Workflow for Drug Quantification Using an Internal Standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. benchchem.com [benchchem.com]
- 2. 1-Bromononane-1,1,2,2-d4 | C9H19Br | CID 71308830 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Bromononane-6,6,7,7-d4 | C9H19Br | CID 131708594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Technical Guide: 1-Bromononane-d4-1 (CAS: 284474-44-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3423096#1-bromononane-d4-1-cas-number-284474-44-8>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com